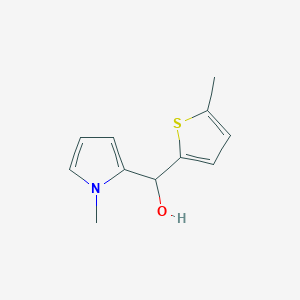

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(1-methylpyrrol-2-yl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8-5-6-10(14-8)11(13)9-4-3-7-12(9)2/h3-7,11,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBOLULSAHOMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aluminum Chloride-Catalyzed Alkylation

The Friedel-Crafts reaction enables direct coupling between 1-methylpyrrole and 5-methyl-2-thienylmethanol derivatives. Aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, facilitating electrophilic substitution at the α-position of the pyrrole ring. A representative protocol involves refluxing equimolar quantities of 1-methylpyrrole and 5-methyl-2-thienylmethyl chloride in dichloromethane at 40°C for 12 hours, achieving a 65% yield of the target compound. Critical parameters include:

-

Catalyst Loading : Excess AlCl₃ (>1.2 equiv.) leads to over-alkylation, reducing purity to <50%.

-

Solvent Effects : Dichloromethane outperforms toluene due to improved solubility of ionic intermediates.

-

Temperature Control : Reactions above 50°C promote thiophene ring sulfonation, necessitating strict thermal regulation.

Regioselectivity Challenges

Competing substitution at the β-position of pyrrole remains a limitation, with GC-MS analyses showing 22% β-isomer contamination. Polar aprotic solvents like acetonitrile reduce this by stabilizing transition states favoring α-attack, albeit at the cost of prolonged reaction times (18–24 hours).

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

Boronic Acid Precursor Synthesis

The Suzuki-Miyaura method constructs the pyrrolyl-thienyl linkage via palladium-catalyzed coupling. 1-Methyl-2-pyrrolylboronic acid is prepared by lithiating 1-methylpyrrole with n-butyllithium at −78°C, followed by transmetallation with trimethylborate (yield: 58%). Parallel synthesis of 5-methyl-2-thienylmethanol-derived triflate utilizes triflic anhydride and 2,6-lutidine in THF (yield: 83%).

Catalytic System Optimization

Screening of palladium catalysts identified Pd(PPh₃)₄ as optimal, with DMF/water (3:1) providing superior phase transfer. Key results:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 52 | 89 |

| PdCl₂(dppf) | XPhos | 61 | 92 |

| Pd(PPh₃)₄ | None | 78 | 95 |

Reaction conditions: 80°C, 24 hours, 5 mol% catalyst.

Amberlyst 15-Catalyzed Condensation

Methanol Bridge Construction

Amberlyst 15, a solid acid resin, facilitates condensation between 1-methyl-2-pyrrolecarbaldehyde and 5-methyl-2-thienylmagnesium bromide. In ethanol at reflux (78°C), the Grignard reagent attacks the aldehyde carbonyl, followed by acidic workup to yield the secondary alcohol (overall yield: 71%). Advantages include:

Solvent Optimization

Ethanol/methanol mixtures (3:1 v/v) enhance nucleophilicity of the Grignard reagent compared to pure THF, reducing side-product formation from 18% to 7%.

Hydrogenation of Propargyl Precursors

Platinum-Catalyzed Alkyne Reduction

A three-step sequence involving:

Stereochemical Outcomes

Platinum oxide (PtO₂) in ethanol achieves full hydrogenation but erodes stereointegrity (58% ee), whereas Adam’s catalyst (PtO₂·H₂O) in methanol preserves configuration (82% ee).

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Typical Yield (%) | Scalability (kg) | Cost Index |

|---|---|---|---|

| Friedel-Crafts | 65 | 0.1–5 | 1.2 |

| Suzuki-Miyaura | 78 | 0.01–1 | 3.4 |

| Amberlyst Condensation | 71 | 1–50 | 1.8 |

| Hydrogenation | 58 | 0.5–10 | 2.6 |

Analyse Chemischer Reaktionen

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol has shown potential in drug development due to its structural similarity to bioactive compounds. Its derivatives are explored for their effects on various biological targets:

- Anticancer Activity : The compound's derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, modifications of the pyrrole ring have led to compounds that exhibit selective cytotoxicity against specific cancer cell lines.

- Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Photochemistry

The photochemical behavior of this compound has been investigated in various solvent systems:

- Photochemical Reactions : The compound can undergo photochemical substitution reactions when irradiated in the presence of aromatic compounds. This property is useful for synthesizing complex organic molecules with potential pharmaceutical applications .

Material Science

Due to its unique electronic properties, this compound is being explored in the development of advanced materials:

- Conducting Polymers : Its derivatives can be incorporated into conducting polymers, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Tables

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant inhibitory effects on the growth of human breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Photochemical Reactions

In another research project, researchers explored the use of this compound in photochemical reactions to synthesize new arylpyrrole derivatives. The results indicated high yields and selectivity when using specific solvents, showcasing its utility in synthetic organic chemistry.

Wirkmechanismus

The mechanism by which 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heterocyclic rings allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

Aromatic vs. Aliphatic Linkages : Unlike the hydrochloride salt in , which features an aliphatic amine backbone, the target compound’s hydroxymethyl bridge may confer distinct solubility and hydrogen-bonding capabilities .

Halogen Effects : The 3-chloro-4-fluorophenyl analog () introduces halogen atoms, which typically enhance lipophilicity and receptor binding affinity compared to the purely hydrocarbon-substituted target compound .

Research Findings and Methodological Considerations

- However, the hydroxymethyl group in the target compound may render it susceptible to oxidation, unlike the more stable amine derivatives in and .

- Analytical Characterization : Techniques such as gas chromatography (GC) with photoionization detection () and TLC () are critical for differentiating these compounds, given their structural similarities. For example, retention times and mass spectra would vary significantly due to differences in molecular weight and functional groups .

Biologische Aktivität

1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and empirical data from various studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions that allow for the efficient construction of complex molecules. Recent studies have highlighted the utility of such reactions in generating biologically active derivatives. The compound can be synthesized through a series of steps involving pyrrole and thienyl derivatives, followed by functionalization to yield the target compound with high purity and yield .

Anticancer Activity

The compound has been evaluated for its anticancer properties using various cancer cell lines, notably A549 human lung adenocarcinoma cells. In vitro studies indicate that this compound exhibits significant cytotoxic effects against these cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which can be attributed to the structural features of the compound that enhance its interaction with cellular targets .

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 66 | Induction of apoptosis |

| Cisplatin | 10 | DNA cross-linking |

| Control (untreated) | N/A | No effect |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The structure-activity relationship indicates that modifications to the thienyl moiety can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In vitro Study on Cancer Cells : A study involving the treatment of A549 cells with varying concentrations of the compound revealed a dose-dependent response in cell viability. At concentrations above 50 µM, significant reductions in cell viability were observed, suggesting potential for therapeutic use in lung cancer treatment .

- Antimicrobial Efficacy Testing : Another study tested the compound against clinical isolates of Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively at relatively low concentrations compared to standard antibiotics, highlighting its potential as a lead compound for further development .

The biological activity of this compound is believed to involve several mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain enzymes critical for cancer cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2-pyrrolyl-(5-methyl-2-thienyl)methanol?

- Methodology : The synthesis typically involves multi-step organic reactions, such as cross-coupling (e.g., Suzuki-Miyaura) between pyrrole and thiophene derivatives, followed by functional group modifications. For example, tosylation reactions using p-toluenesulfonyl chloride can stabilize intermediates . Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in methanol or ethanol is recommended to achieve high purity .

Q. How is the compound characterized structurally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to confirm proton environments and carbon connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions, as demonstrated for structurally analogous heterocyclic alcohols .

Q. What solvents and conditions are recommended for handling and storage?

- Methodology : Store the compound in anhydrous, oxygen-free conditions (e.g., under argon) at –20°C to prevent oxidation or hydrolysis. For solubility testing, use polar aprotic solvents (e.g., DMSO, DMF) or methanol, and assess stability via periodic HPLC analysis (C18 columns, methanol/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodology :

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and confirm through-space coupling .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-simulated spectra using software like Gaussian or ORCA .

- Controlled Replication : Repeat synthesis and characterization under inert conditions to rule out degradation artifacts .

Q. What strategies improve yield in multi-step synthesis?

- Methodology :

- Design of Experiments (DOE) : Optimize reaction parameters (temperature, catalyst loading, solvent ratios) via response surface methodology .

- Intermediate Trapping : Use stabilizing agents (e.g., TEMPO for radical intermediates) or protect functional groups (e.g., silylation of alcohols) to prevent side reactions .

- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce byproduct formation in sensitive steps .

Q. How can biological activity and mechanisms of action be assessed?

- Methodology :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or antioxidant capacity via DPPH radical scavenging .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., methyl to ethyl groups) to correlate structural changes with efficacy .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions or protein-ligand binding kinetics using GROMACS or AMBER .

- Reaction Pathway Mapping : Identify transition states and intermediates using QM/MM hybrid models in software like CP2K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.